molecular formula C16H16O4S B1359382 5-(1,3-Dioxolan-2-YL)-2-(4-ethoxybenzoyl)thiophene CAS No. 898778-61-5

5-(1,3-Dioxolan-2-YL)-2-(4-ethoxybenzoyl)thiophene

Cat. No.: B1359382
CAS No.: 898778-61-5
M. Wt: 304.4 g/mol
InChI Key: IIDIDXFGNVNTLT-UHFFFAOYSA-N
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Description

5-(1,3-Dioxolan-2-YL)-2-(4-ethoxybenzoyl)thiophene is an organic compound that features a thiophene ring substituted with a 1,3-dioxolane ring and a 4-ethoxybenzoyl group. This compound is of interest due to its unique structural properties, which make it a candidate for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(1,3-Dioxolan-2-YL)-2-(4-ethoxybenzoyl)thiophene typically involves the following steps:

    Formation of the 1,3-Dioxolane Ring: This can be achieved by reacting ethylene glycol with an appropriate aldehyde or ketone under acidic conditions.

    Thiophene Ring Formation: The thiophene ring can be synthesized via the Gewald reaction, which involves the condensation of a ketone, an α-cyanoester, and elemental sulfur.

    Coupling Reactions: The final step involves coupling the 1,3-dioxolane and thiophene rings with the 4-ethoxybenzoyl group using a Friedel-Crafts acylation reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and catalysts to enhance reaction efficiency and yield.

Types of Reactions:

    Oxidation: The thiophene ring can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the 4-ethoxybenzoyl moiety can be reduced to an alcohol.

    Substitution: Electrophilic substitution reactions can occur on the thiophene ring, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Halogenating agents like bromine or chlorinating agents can be used for electrophilic substitution.

Major Products:

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: 4-ethoxybenzyl alcohol derivatives.

    Substitution: Halogenated thiophene derivatives.

Chemistry:

    Material Science: Used in the synthesis of conductive polymers and organic semiconductors.

    Catalysis: Acts as a ligand in coordination chemistry for catalysis.

Biology:

    Biomolecular Probes: Utilized in the design of fluorescent probes for biological imaging.

Medicine:

Industry:

    Electronics: Employed in the development of organic light-emitting diodes (OLEDs) and photovoltaic cells.

Mechanism of Action

The compound exerts its effects primarily through interactions with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, altering their activity. The 1,3-dioxolane ring can enhance the compound’s stability and bioavailability, while the thiophene ring can facilitate electron transport in electronic applications.

Comparison with Similar Compounds

  • 5-(1,3-Dioxolan-2-YL)-2-benzoylthiophene
  • 5-(1,3-Dioxolan-2-YL)-2-(4-methoxybenzoyl)thiophene

Uniqueness: 5-(1,3-Dioxolan-2-YL)-2-(4-ethoxybenzoyl)thiophene is unique due to the presence of the ethoxy group, which can influence its electronic properties and reactivity compared to its analogs. This makes it particularly suitable for specific applications in material science and pharmaceuticals.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

[5-(1,3-dioxolan-2-yl)thiophen-2-yl]-(4-ethoxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O4S/c1-2-18-12-5-3-11(4-6-12)15(17)13-7-8-14(21-13)16-19-9-10-20-16/h3-8,16H,2,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIDIDXFGNVNTLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)C2=CC=C(S2)C3OCCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80641955
Record name [5-(1,3-Dioxolan-2-yl)thiophen-2-yl](4-ethoxyphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80641955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898778-61-5
Record name [5-(1,3-Dioxolan-2-yl)thiophen-2-yl](4-ethoxyphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80641955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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